3-(5-Chloro-2-methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, a phenethyl group, and a pyridinylmethyl group attached to the urea moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves the following steps:
Preparation of 5-chloro-2-methoxyaniline: This intermediate can be synthesized by the chlorination of 2-methoxyaniline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of 5-chloro-2-methoxyphenyl isocyanate: The 5-chloro-2-methoxyaniline is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling with phenethylamine: The 5-chloro-2-methoxyphenyl isocyanate is reacted with phenethylamine to form the urea derivative.
Introduction of pyridin-2-ylmethyl group: The final step involves the reaction of the intermediate urea derivative with pyridin-2-ylmethyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a base.
Major Products
Oxidation: Formation of 3-(5-hydroxy-2-methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea.
Reduction: Formation of 3-(5-amino-2-methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-1-phenethyl-1-(pyridin-3-ylmethyl)urea: Similar structure with a different position of the pyridinyl group.
3-(5-Chloro-2-methoxyphenyl)-1-phenethyl-1-(pyridin-4-ylmethyl)urea: Similar structure with a different position of the pyridinyl group.
3-(5-Chloro-2-methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylethyl)urea: Similar structure with an ethyl linker instead of a methyl linker.
Uniqueness
The uniqueness of 3-(5-chloro-2-methoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-28-21-11-10-18(23)15-20(21)25-22(27)26(16-19-9-5-6-13-24-19)14-12-17-7-3-2-4-8-17/h2-11,13,15H,12,14,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWUQTCRUYIENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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